molecular formula C18H19N3O3S B11215331 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide

4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide

Cat. No.: B11215331
M. Wt: 357.4 g/mol
InChI Key: KOORFWGMKAEDSP-UHFFFAOYSA-N
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Description

4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide typically involves the following steps:

    Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the reaction of o-phenylenediamine with sulfur dioxide and an oxidizing agent such as hydrogen peroxide.

    Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced through a coupling reaction with an appropriate butanoyl chloride derivative in the presence of a base such as triethylamine.

    N-Phenyl Substitution: The final step involves the substitution of the amide nitrogen with a phenyl group, which can be achieved through a nucleophilic aromatic substitution reaction using phenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the benzothiadiazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Phenylamine or other nucleophiles in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Industrial Chemistry: Employed as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity through binding to the active site or allosteric sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide

InChI

InChI=1S/C18H19N3O3S/c1-13(12-18(22)19-14-7-3-2-4-8-14)11-17-20-15-9-5-6-10-16(15)25(23,24)21-17/h2-10,13H,11-12H2,1H3,(H,19,22)(H,20,21)

InChI Key

KOORFWGMKAEDSP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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